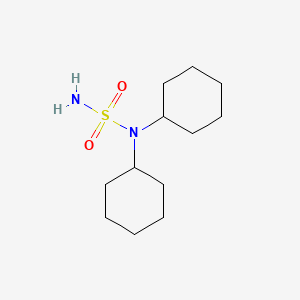
N,N-dicyclohexylsulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dicyclohexylsulfamide: is an organic compound with the molecular formula C12H24N2O2S . It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions: N,N-dicyclohexylsulfamide can be synthesized through the condensation reaction of sodium cyclamate in the solid state. This process involves heating sodium cyclamate, which promotes the formation of the desired sulfamide compound .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature and pressure to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: N,N-dicyclohexylsulfamide undergoes various chemical reactions, including nucleophilic substitution reactions (SN1 and SN2), oxidation, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution Reactions: These reactions often involve the use of solvents with specific properties such as dielectric constant and hydrogen-bonding ability.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, leading to the formation of various reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted sulfamides, while oxidation and reduction reactions produce oxidized or reduced derivatives of this compound .
科学研究应用
N,N-dicyclohexylsulfamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has demonstrated anxiolytic and anticonvulsant activities, making it a potential candidate for the development of drugs targeting the central nervous system.
Biological Research: The compound’s ability to interact with the benzodiazepine binding site of the GABAA receptor suggests its potential use in studying neurological disorders and developing therapeutic agents.
Industrial Applications: this compound is used in the production of various industrial chemicals and materials due to its unique chemical properties.
作用机制
The mechanism of action of N,N-dicyclohexylsulfamide involves its interaction with specific molecular targets, such as the benzodiazepine binding site of the GABAA receptor. This interaction leads to anxiolytic and anticonvulsant effects by modulating the activity of the receptor and influencing neurotransmitter release in the central nervous system .
相似化合物的比较
N,N-diphenethylsulfamide: Another sulfamide derivative with similar anxiolytic and anticonvulsant activities.
N,N-dimethylsulfamide: A structurally related compound with different chemical properties and applications.
Uniqueness: N,N-dicyclohexylsulfamide is unique due to its specific interaction with the benzodiazepine binding site of the GABAA receptor, which distinguishes it from other sulfamide derivatives. Its unique chemical structure also contributes to its distinct physical and chemical properties, making it valuable for various research and industrial applications .
生物活性
N,N-Dicyclohexylsulfamide (DCHS) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of DCHS, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
DCHS is characterized by its unique sulfonamide structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:
This structure includes two cyclohexyl groups attached to a sulfonamide moiety, which is essential for its interaction with biological targets.
1. Anti-Inflammatory Activity
Research has indicated that DCHS exhibits significant anti-inflammatory properties. A study evaluating various sulfonamide derivatives found that compounds similar to DCHS demonstrated promising anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 1: Anti-Inflammatory Activity of Sulfonamide Derivatives
The mechanism of action likely involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.
2. Antimicrobial Activity
DCHS has also been evaluated for its antimicrobial properties. In vitro studies have shown that sulfonamides, including DCHS, possess antibacterial activity against various strains of bacteria. The presence of the sulfonamide group is critical for this activity as it disrupts bacterial folic acid synthesis .
Table 2: Antimicrobial Activity of DCHS and Related Compounds
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 50 | |
| S. aureus | 25 | |
| P. aeruginosa | 40 |
These findings suggest that DCHS could serve as a lead compound for developing new antibiotics.
3. Anticancer Activity
The anticancer potential of DCHS has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, particularly in breast (MCF-7) and liver (HepG-2) cancers. For example, one study reported IC50 values for DCHS derivatives ranging from 8.39 to 16.90 µM against HepG-2 cells, indicating substantial efficacy compared to doxorubicin .
Table 3: Cytotoxicity of DCHS Against Cancer Cell Lines
Case Studies
Case studies have been instrumental in understanding the real-world implications of DCHS's biological activities. For instance, a qualitative study involving patients treated with sulfonamide derivatives highlighted improvements in inflammatory markers and overall health outcomes . These findings underscore the clinical relevance of DCHS in managing conditions associated with inflammation and infection.
属性
分子式 |
C12H24N2O2S |
|---|---|
分子量 |
260.40 g/mol |
IUPAC 名称 |
[cyclohexyl(sulfamoyl)amino]cyclohexane |
InChI |
InChI=1S/C12H24N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,13,15,16) |
InChI 键 |
BCXPMVBVPKVCID-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















